4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
Description
Historical Development of Triazolo[4,3-b]Pyridazine Scaffold
The triazolo[4,3-b]pyridazine scaffold has emerged as a versatile heterocyclic system due to its synthetic adaptability and diverse biological activities. Early synthetic routes, such as cyclocondensation of hydrazinopyridazines with orthoesters, were pioneered in 2014. These methods enabled the rapid assembly of triazolopyridazine cores, laying the groundwork for subsequent medicinal chemistry applications. By 2016, researchers leveraged this scaffold to design vinylogous combretastatin A-4 (CA-4) analogues, where the triazolopyridazine moiety replaced the labile (Z,E)-butadiene linker of CA-4, yielding potent antiproliferative agents like compound 4q (IC~50~ = 0.008–0.014 μM). Further refinements in 2020 demonstrated the scaffold’s utility in kinase inhibition, particularly against c-Met, with derivatives such as 12a exhibiting robust activity. Most recently, condensed triazolopyridazines have shown promise in psychotropic applications, underscoring the scaffold’s adaptability across therapeutic domains.
Table 1: Key Milestones in Triazolopyridazine Development
Significance of Trifluoromethyl-Substituted Heterocycles
The trifluoromethyl (CF~3~) group is a cornerstone of modern medicinal chemistry due to its electron-withdrawing properties and metabolic stability. In the context of triazolopyridazines, CF~3~ substitution enhances lipophilicity and modulates electronic interactions with target proteins. For instance, in CA-4 analogues, CF~3~-containing derivatives demonstrated improved tubulin binding affinity compared to non-fluorinated counterparts. The CF~3~ group’s ability to engage in hydrophobic interactions and resist oxidative metabolism makes it indispensable in optimizing pharmacokinetic profiles.
Table 2: Impact of CF~3~ Substitution on Biological Activity
| Compound | Substituent | IC~50~ (μM) | Target | Source |
|---|---|---|---|---|
| 4q | 3-Amino-4-methoxy | 0.008–0.014 | Tubulin | |
| 12a | Thiophene-2-yl | 0.041 | c-Met kinase |
Position of Sulfanyl-Linked Triazolopyridazines in Medicinal Chemistry
Sulfanyl (-S-) linkers, as seen in the target compound, play a critical role in modulating molecular conformation and target engagement. The synthesis of sulfanyl-linked derivatives, such as 12a–12g , involves nucleophilic substitution reactions between intermediates like 11a and acyl chlorides. The sulfur atom facilitates hydrogen bonding and π-orbital interactions, enhancing binding to kinase domains. For example, 12a demonstrated potent c-Met inhibition (IC~50~ = 0.041 μM), attributed in part to its sulfanyl bridge.
Table 3: Sulfanyl-Linked Triazolopyridazines and Their Targets
| Compound | Sulfanyl Group | Target | Activity (IC~50~) | Source |
|---|---|---|---|---|
| 12a | Thiophene-2-yl | c-Met kinase | 0.041 μM | |
| 18a | Phenyl | Tubulin | 0.012 μM |
Research Evolution of Pyridine-Substituted Heterocyclic Systems
Pyridine’s electron-deficient aromatic system enhances solubility and facilitates π-stacking interactions with biological targets. In the target compound, the pyridine ring likely contributes to binding at the ATP pocket of kinases. Recent work on pyrano[3,4-c]thieno[3,2-e]triazolo[4,3-a]pyridines highlights pyridine’s role in improving blood-brain barrier penetration for central nervous system applications.
Table 4: Pyridine-Substituted Heterocycles in Drug Discovery
| Compound | Structure | Target | Source |
|---|---|---|---|
| 10 | Pyrano-triazolo-pyridine | LRRK2 kinase | |
| 4q | Triazolopyridazine with pyridine | Tubulin |
Contemporary Relevance in Drug Discovery Paradigms
The triazolopyridazine scaffold remains a focal point in kinase and tubulin inhibitor development. Recent studies targeting LRRK2 kinase for Parkinson’s disease exemplify the scaffold’s versatility, with triazolopyridazines demonstrating nanomolar potency and selectivity. Additionally, condensed derivatives are being explored for antidepressant and anxiolytic applications, expanding the scaffold’s therapeutic reach.
Table 5: Recent Applications of Triazolopyridazines (2020–2024)
Properties
IUPAC Name |
3-pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5S/c19-18(20,21)14-3-1-2-12(10-14)11-27-16-5-4-15-23-24-17(26(15)25-16)13-6-8-22-9-7-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGDLUKIBNNVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the reaction of pyridine derivatives with triazole and pyridazine moieties. One common method includes the use of hydrazine hydrate (N2H4·H2O) in ethanol (EtOH) under reflux conditions at 85°C . Another approach involves the use of triethylamine (Et3N) in dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaI in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction could produce triazole derivatives.
Scientific Research Applications
4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to various therapeutic effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[4,3-b]pyridazine Family
The following compounds share the triazolo-pyridazine core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely enhances oxidative stability compared to methyl or chloro substituents in analogs .
- Heterocyclic Diversity : Furan or pyridine substituents (e.g., in ) may improve binding interactions in biological systems, as seen in related antimicrobial triazolopyridines .
Triazolo-Pyridine Derivatives
Key Observations :
- Alkoxy Groups : Methoxy and ethoxy substituents (e.g., compounds 41 and 42 ) lower melting points compared to bulkier groups, suggesting improved solubility.
- Synthetic Methods : Sodium hypochlorite-mediated oxidative cyclization (as in ) offers a greener alternative to toxic reagents like Cr(VI) or DDQ.
Biological Activity
The compound 4-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology, where it may serve as a c-Met kinase inhibitor. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10F3N5S
- CAS Number : 868970-26-7
Synthesis
The synthesis typically involves the reaction of pyridine derivatives with triazole and pyridazine moieties. A common method includes using hydrazine hydrate in ethanol under reflux conditions at 85°C. This method optimizes yield and purity while minimizing environmental impact .
The primary biological activity of this compound is its role as an inhibitor of the c-Met kinase. c-Met is a receptor tyrosine kinase implicated in various cancers, making it a target for therapeutic intervention. Inhibition of c-Met can lead to reduced tumor growth and metastasis.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of various triazolo-pyridazine derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the compound has substantial potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the triazolo-pyridazine scaffold can enhance biological activity. For instance, the introduction of halogen substituents has been shown to influence cytotoxicity positively .
Case Study 1: Evaluation Against c-Met Overexpressed Cell Lines
In a controlled study, several derivatives including the target compound were tested against c-Met overexpressed cell lines. The findings indicated that compounds with specific substitutions exhibited higher inhibitory activity against c-Met kinase compared to Foretinib, a known c-Met inhibitor .
Case Study 2: Apoptosis Induction
Further investigations into the mechanism revealed that compound 12e could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase. This characteristic is crucial for its potential use in cancer therapy as it suggests a mechanism for reducing tumor cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
